molecular formula C7H4BrF3N4 B13924720 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine

Katalognummer: B13924720
Molekulargewicht: 281.03 g/mol
InChI-Schlüssel: APNOAYZVKVWOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoromethyl groups in the molecule enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with amines under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups attached to the core structure, enhancing their biological activity and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Eigenschaften

Molekularformel

C7H4BrF3N4

Molekulargewicht

281.03 g/mol

IUPAC-Name

3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H4BrF3N4/c8-4-1-13-6-5(12)14-3(2-15(4)6)7(9,10)11/h1-2H,(H2,12,14)

InChI-Schlüssel

APNOAYZVKVWOQY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=C(N=C(C2=N1)N)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.